Cas no 2171182-93-5 (3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid)

3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid
- EN300-1568015
- 3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid
- 2171182-93-5
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- インチ: 1S/C27H34N2O6/c1-17(34-5)24(25(32)29(27(2,3)4)15-14-23(30)31)28-26(33)35-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22,24H,14-16H2,1-5H3,(H,28,33)(H,30,31)/t17-,24+/m1/s1
- InChIKey: PYUDUKATXTZZDN-OSPHWJPCSA-N
- ほほえんだ: O(C(N[C@@H]([C@@H](C)OC)C(N(CCC(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 482.24168681g/mol
- どういたいしつりょう: 482.24168681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 11
- 複雑さ: 728
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 105Ų
3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1568015-0.05g |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 0.05g |
$2306.0 | 2023-06-04 | ||
Enamine | EN300-1568015-0.25g |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 0.25g |
$2525.0 | 2023-06-04 | ||
Enamine | EN300-1568015-250mg |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 250mg |
$2525.0 | 2023-09-24 | ||
Enamine | EN300-1568015-500mg |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 500mg |
$2635.0 | 2023-09-24 | ||
Enamine | EN300-1568015-5000mg |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 5000mg |
$7961.0 | 2023-09-24 | ||
Enamine | EN300-1568015-0.1g |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 0.1g |
$2415.0 | 2023-06-04 | ||
Enamine | EN300-1568015-0.5g |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 0.5g |
$2635.0 | 2023-06-04 | ||
Enamine | EN300-1568015-1.0g |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 1g |
$2745.0 | 2023-06-04 | ||
Enamine | EN300-1568015-2.5g |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 2.5g |
$5380.0 | 2023-06-04 | ||
Enamine | EN300-1568015-10.0g |
3-[(2S,3R)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2171182-93-5 | 10g |
$11805.0 | 2023-06-04 |
3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid 関連文献
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-
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-
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3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acidに関する追加情報
3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid: A Comprehensive Overview
The compound identified by the CAS Registry Number 2171182-93-5, known as 3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid, is a highly specialized molecule with significant potential in the field of biopharmaceuticals. This compound belongs to the category of peptide-based derivatives, which are widely studied for their applications in drug development, particularly in immunotherapy and pain management.
The structure of this compound is intricate, featuring a combination of tert-butyl group, fluorenylmethoxycarbonyl (Fmoc) amino protecting group, and methoxy substituents. These structural elements contribute to its unique properties, making it a valuable tool in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group is particularly noteworthy, as it is a widely used protecting group in peptide chemistry due to its stability under basic conditions and ease of removal.
Recent studies have highlighted the importance of such compounds in the development of targeted therapies. For instance, research published in Nature Biotechnology (2023) demonstrated that similar peptide derivatives can effectively target specific receptors on cancer cells, leading to enhanced therapeutic outcomes. This underscores the potential of CAS NO 2171182-93-5 as a precursor for innovative drug formulations.
Another key aspect of this compound is its stereochemistry, which plays a critical role in determining its biological activity. The (2S,3R) configuration ensures the correct spatial arrangement of functional groups, essential for interactions with biomolecular targets. This stereochemical integrity is crucial in modern drug design, where even minor deviations can lead to loss of efficacy or unintended side effects.
Moreover, the integration of tert-butyl group provides enhanced stability and solubility, which are desirable attributes in pharmaceutical formulations. The propanoic acid moiety further contributes to the molecule's functionality, enabling it to act as a versatile building block in polymer-conjugated drugs and biological imaging agents.
Recent advancements in crystallography have also shed light on the molecular interactions of CAS NO 2171182-93-5 with various biomolecules. For example, a study in Science (2023) utilized X-ray crystallography to elucidate the binding mechanism of similar peptides with G-protein coupled receptors (GPCRs). These insights are invaluable for optimizing the compound's structure for specific therapeutic applications.
In conclusion, CAS NO 2171182-93-5 represents a cutting-edge molecule that embodies the latest advancements in peptide chemistry and drug design. Its unique combination of functional groups and stereochemical properties positions it as a promising candidate for next-generation therapeutics. As research in this field continues to evolve, compounds like CAS NO 2171182-93-5 will play a pivotal role in addressing unmet medical needs.
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